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Introduction

Topramezone is a selective post-emergence herbicide used for the control of a wide range of
broadleaf and grass weeds in crops such as corn.[1][2] It belongs to the pyrazolone class of
herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
[3][4] This inhibition disrupts the biosynthesis of carotenoids in susceptible plants, leading to
bleaching of the foliage and eventual plant death.[4] In mammals, HPPD is involved in the
catabolism of the amino acid tyrosine. Inhibition of this enzyme can lead to a condition known
as tyrosinemia, which is associated with various toxicological effects. This technical guide
provides a comprehensive overview of the toxicological and ecotoxicological profile of
Topramezone, presenting key data in a structured format, detailing experimental
methodologies, and illustrating important pathways and workflows.

Mammalian Toxicology

The mammalian toxicity of Topramezone has been evaluated through a series of studies
investigating acute, subchronic, and chronic exposures, as well as its potential for
carcinogenicity, genotoxicity, and reproductive and developmental effects.

Acute Toxicity
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Topramezone exhibits low acute toxicity via the oral, dermal, and inhalation routes of
exposure. It is a slight skin and eye irritant but is not a dermal sensitizer.

Table 1: Acute Toxicity of Topramezone

Study . . Toxicity Referenc
Species Route Endpoint  Value
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Toxicity mg/kg bw
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sensitizer
n

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in several species. The primary
target organs identified following repeated oral administration of Topramezone include the
eyes, thyroid, pancreas, and liver. These effects are largely attributed to the inhibition of HPPD
and the resulting tyrosinemia.

Table 2: Repeated Dose Toxicity of Topramezone
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Carcinogenicity and Genotoxicity

Long-term studies in rats have shown an increased incidence of thyroid follicular cell

adenomas at high doses. This effect is considered to be a result of a non-linear mode of action

involving disruption of thyroid hormone homeostasis, which is not considered directly relevant

to humans at doses that do not cause this disruption. Topramezone is not considered to be

carcinogenic in mice. An extensive battery of genotoxicity studies has demonstrated that

Topramezone is not mutagenic.

Table 3: Carcinogenicity and Genotoxicity of Topramezone
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Study Type Species/System Result Reference

Increased thyroid

) o follicular cell
Carcinogenicity Rat ]
adenomas at high
doses
Carcinogenicity Mouse Not carcinogenic
Ames Test S. typhimurium Non-mutagenic
In vivo Micronucleus Mouse Non-genotoxic

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats did not show any adverse effects on fertility or reproductive
performance. Developmental toxicity studies in rats and rabbits indicated an increased
incidence of skeletal variations and alterations in skeletal ossification, which are effects
consistent with other HPPD-inhibiting herbicides. Evidence of increased prenatal susceptibility

has been observed.

Table 4: Reproductive and Developmental Toxicity of Topramezone
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Mode of Action in Mammals

The primary mode of action of Topramezone in mammals is the inhibition of the enzyme 4-

hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway

of tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine in the blood (tyrosinemia),

which is responsible for the observed toxic effects in organs such as the eyes, liver, and

thyroid.
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Caption: Mammalian mode of action of Topramezone via HPPD inhibition.

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological profile of Topramezone are crucial for assessing
its potential impact on non-target organisms and ecosystems.

Environmental Fate

Topramezone is stable to hydrolysis and photolysis. It has a high potential to leach in saill,
although its mobility can be influenced by soil properties. The herbicide degrades slowly in
aerobic aquatic environments but more rapidly under anaerobic conditions.

Table 5: Environmental Fate of Topramezone

Parameter Value Interpretation Reference

Aerobic Soil

. . >125 days Persistent
Metabolism Half-life

Anaerobic Aquatic

) ) 11-18 days Moderately persistent
Metabolism Half-life
Hydrolysis Stable
Photolysis in water Stable
Soil Adsorption ) .
o ~140 High mobility
Coefficient (Koc)
Ecotoxicology

Topramezone has been tested on a range of non-target organisms to determine its potential
for adverse effects. It is generally of low toxicity to birds, honeybees, and earthworms on an
acute basis. Aquatic organisms show variable sensitivity, with vascular plants like Lemna gibba
being particularly sensitive.

Table 6: Ecotoxicity of Topramezone
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Experimental Protocols
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The toxicological and ecotoxicological studies on Topramezone have been conducted
following internationally recognized guidelines, primarily those established by the Organisation
for Economic Co-operation and Development (OECD). These standardized protocols ensure
the quality, consistency, and comparability of the data generated.

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of Topramezone is typically determined using the Acute Toxic Class
Method (OECD 423). This method involves a stepwise procedure with the use of a small
number of animals.

Methodology:

Animal Selection: Healthy, young adult rats are used.
e Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

e Dose Administration: A single dose of Topramezone, suspended in a suitable vehicle, is
administered by oral gavage.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.

o Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

» Endpoint Determination: The LD50 is estimated based on the observed mortality at different
dose levels.
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Caption: Workflow for an acute oral toxicity study (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (as per
OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing
mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:
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e Strain Selection: At least five recommended strains of bacteria are used to detect different
types of mutations.

» Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 mix from rat liver) to mimic mammalian metabolism.

o Exposure: The bacterial strains are exposed to various concentrations of Topramezone on
agar plates.

e Incubation: The plates are incubated for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have regained the ability to grow in
the absence of the essential amino acid) is counted.

o Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and
reproducible increase in the number of revertant colonies.

Earthworm Acute Toxicity Test (as per OECD Guideline
207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.
Methodology:

o Test Organism: The earthworm species Eisenia fetida is commonly used.

o Test Substrate: An artificial soil mixture is prepared according to the guideline.

o Application: Topramezone is mixed into the soil at various concentrations.

o Exposure: Adult earthworms are introduced into the treated soil and maintained under
controlled conditions (temperature, light) for 14 days.

o Assessment: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in
body weight and behavior, are also recorded.

e Endpoint Determination: The LC50 (the concentration that is lethal to 50% of the test
organisms) is calculated.
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Logical Relationships in the Environmental
Exposure of Topramezone

The application of Topramezone in an agricultural setting initiates a series of processes that
determine its environmental fate and the potential exposure pathways for non-target

organisms.
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Caption: Environmental fate and exposure pathways of Topramezone.

Conclusion

Topramezone exhibits low acute mammalian toxicity but can cause effects on specific target
organs with repeated exposure, primarily due to its HPPD-inhibiting mode of action. It is not
genotoxic or carcinogenic under conditions that do not disrupt thyroid hormone homeostasis. In
the environment, Topramezone is persistent in soil and has the potential for leaching. While it
shows low toxicity to many terrestrial non-target organisms, certain aquatic plants are highly
sensitive. A thorough understanding of its toxicological and ecotoxicological profile is essential
for its safe and responsible use in agriculture. This guide provides a consolidated resource for
researchers and professionals to support further investigation and risk assessment of
Topramezone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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